molecular formula C7H5BrFI B2546357 2-Bromo-5-fluoro-4-iodotoluene CAS No. 1805937-22-7

2-Bromo-5-fluoro-4-iodotoluene

Cat. No.: B2546357
CAS No.: 1805937-22-7
M. Wt: 314.924
InChI Key: DURJZVCWXPIRMZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodotoluene, also known as 1-bromo-4-fluoro-5-iodo-2-methylbenzene, is an organic compound with the molecular formula C₇H₅BrFI. It is a halogenated derivative of toluene, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodotoluene typically involves multi-step organic reactions. One common method is the halogenation of toluene derivatives. For instance, starting with 2-methylbenzene, selective bromination, fluorination, and iodination can be performed under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-5-fluoro-4-iodotoluene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodotoluene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2-iodotoluene
  • 2-Bromo-4-iodotoluene
  • 5-Bromo-2-iodotoluene

Uniqueness

2-Bromo-5-fluoro-4-iodotoluene is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of fluorine can significantly influence the compound’s electronic properties and reactivity in substitution reactions .

Properties

IUPAC Name

1-bromo-4-fluoro-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURJZVCWXPIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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